molecular formula C17H24N2O3 B2667537 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide CAS No. 954651-86-6

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide

Cat. No. B2667537
CAS RN: 954651-86-6
M. Wt: 304.39
InChI Key: BNFOIGPEJUZSGL-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community. It was first synthesized in 2018 and has since been used in various scientific studies. MPHP-2201 is a potent agonist of the cannabinoid receptors and has been found to have significant biochemical and physiological effects.

Scientific Research Applications

Cystic Fibrosis Therapy

N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, an analogue related to the chemical structure , was evaluated for its potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This compound exhibited significant activity in enhancing the corrector activity of DeltaF508-CFTR, showcasing its potential therapeutic application in cystic fibrosis treatment (G. Yu et al., 2008).

Met Kinase Inhibition

Another compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, was identified as a potent and selective inhibitor of the Met kinase superfamily. This discovery highlights the role of similar compounds in the development of targeted cancer therapies, with one particular analogue demonstrating efficacy in a human gastric carcinoma model and advancing to phase I clinical trials (G. M. Schroeder et al., 2009).

Synthetic Intermediate for Piperidines

The compound was also explored as a synthetic intermediate. For instance, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate utilized methoxyamide derivatives, indicating its importance in synthesizing complex organic structures with potential biological activity (O. Calvez et al., 1998).

Molecular Structure Analysis

The molecular structure of N-(3-{[(Z)-(3-Hy­droxy-4-methyl­phen­yl)imino]­meth­yl}pyridin-2-yl)pivalamide was thoroughly analyzed, revealing its non-planar conformation and the stabilization through intramolecular hydrogen bonding. This analysis underscores the compound's significance in structural chemistry and potential applications in material science and molecular design (S. Atalay et al., 2016).

Lithiation Site Variation

Research on variations in the site of lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide demonstrated its utility in organic synthesis, particularly in facilitating unexpected ortho ring substitution. This finding has implications for the strategic design of organic synthesis pathways, optimizing yields and specificity in chemical reactions (Keith Smith et al., 2012).

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)16(21)18-10-12-9-15(20)19(11-12)13-5-7-14(22-4)8-6-13/h5-8,12H,9-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFOIGPEJUZSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide

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